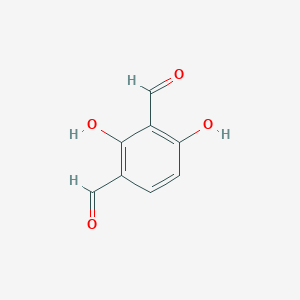

2,4-Dihydroxyisophthalaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZFTYFURGCPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470006 | |

| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-71-0 | |

| Record name | 2,4-Dihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Dihydroxyisophthalaldehyde

Established Synthetic Routes and Precursor Utilization

The primary and most established methods for synthesizing 2,4-dihydroxyisophthalaldehyde revolve around the formylation of resorcinol (B1680541) or its derivatives. The reactivity of the resorcinol ring, activated by the two hydroxyl groups, makes it amenable to electrophilic substitution, including the introduction of one or two formyl groups.

Condensation-Based Synthetic Approaches

Condensation reactions, particularly those that introduce formyl groups onto an aromatic ring, are the cornerstone of this compound synthesis. The Vilsmeier-Haack, Gattermann, Reimer-Tiemann, and Duff reactions are prominent examples of such transformations.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds. conicet.gov.ar This reaction typically uses a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. conicet.gov.ar The synthesis of 2,4-dihydroxybenzaldehyde (B120756), a direct precursor to the target molecule, is often achieved by the Vilsmeier-Haack formylation of resorcinol. conicet.gov.ar The reaction proceeds through the formation of a formamidinium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. google.com A similar strategy involving the Vilsmeier-Haack formylation of 4,6-diacetylresorcinol (B1214101) has been shown to produce dicarboxaldehyde intermediates, suggesting the feasibility of this method for the synthesis of this compound.

The Reimer-Tiemann reaction offers another route to formylating phenols, utilizing chloroform (B151607) in a basic solution. name-reaction.com The reaction mechanism involves the generation of dichlorocarbene (B158193), which then reacts with the phenoxide ion. name-reaction.com Studies on the Reimer-Tiemann reaction of resorcinol have demonstrated the formation of 2,4-dihydroxybenzaldehyde. researchgate.netresearchgate.netcftri.res.in The use of phase-transfer catalysts or cyclodextrins has been explored to improve the selectivity of this reaction. researchgate.netgoogle.com While primarily used for mono-formylation, the potential for di-formylation exists under specific conditions. wikipedia.org

The Duff reaction employs hexamine (hexamethylenetetramine) as the formyl source for the ortho-formylation of phenols. wikipedia.org This reaction is typically carried out in an acidic medium, such as trifluoroacetic acid. researchgate.net The Duff reaction has been successfully used to synthesize various hydroxybenzaldehydes and could be a viable, albeit less common, method for introducing formyl groups onto the resorcinol scaffold. wikipedia.orgresearchgate.net

Oxidation Processes in Dialdehyde (B1249045) Synthesis

While the direct formylation of resorcinol is the most common approach, the synthesis of dialdehydes can also be achieved through the oxidation of corresponding diol precursors. In the context of this compound, this would involve the oxidation of 2,4-dihydroxy-1,3-benzenedimethanol. A variety of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. These include reagents based on chromium, manganese, and sulfur, as well as catalytic aerobic oxidation methods. The challenge in this approach lies in the selective oxidation of the two benzylic alcohol groups without over-oxidation to carboxylic acids or side reactions involving the phenolic hydroxyl groups. The synthesis of an isomer, 4,5-dihydroxyisophthalaldehyde, has been reported through the oxidation of 4,5-dihydroxybenzaldehyde, indicating that oxidation is a viable strategy in this class of compounds. ontosight.ai

Advanced Synthetic Transformations and Reaction Engineering

To improve the efficiency, selectivity, and sustainability of this compound synthesis, more advanced strategies are being explored. These include methods to control the regioselectivity of the formylation and the use of catalytic systems.

Regioselective Functionalization Strategies

Achieving the desired 1,3-diformyl substitution pattern on the 2,4-dihydroxylated benzene (B151609) ring requires a high degree of regiochemical control. The hydroxyl groups at positions 2 and 4 direct electrophilic substitution to the ortho and para positions. The inherent reactivity of the resorcinol nucleus can lead to a mixture of products, including mono- and di-formylated isomers.

To overcome this, protecting group strategies are often employed. For instance, one of the hydroxyl groups can be selectively protected, directing the formylation to a specific position. Subsequent deprotection and a second formylation step would then yield the desired product. An example of such regioselective control is the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde, which shows excellent selectivity for the 4-hydroxyl group. nih.gov This principle of selectively modifying one functional group in the presence of others is central to achieving the desired substitution pattern in the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions. In the context of synthesizing this compound and its precursors, several catalytic systems have been investigated.

For the Reimer-Tiemann reaction of resorcinol, cyclodextrins have been used as catalysts to improve the yield and selectivity for 2,4-dihydroxybenzaldehyde. google.com The cyclodextrin (B1172386) cavity is thought to orient the resorcinol molecule in a way that favors the attack of the dichlorocarbene at the desired position. researchgate.netcftri.res.in

In the broader context of reactions involving resorcinol derivatives, various catalysts are employed. For example, the synthesis of resorcinol-formaldehyde gels is catalyzed by either acids or bases, with the nature of the catalyst influencing the final properties of the material. nih.gov While not a direct synthesis of the target compound, this highlights the role of catalysts in modulating the reactivity of the resorcinol ring.

The following table summarizes some catalytic approaches relevant to the synthesis of functionalized resorcinol derivatives:

| Catalytic System | Reaction Type | Application | Reference |

| Cyclodextrin | Reimer-Tiemann Reaction | Improved selectivity for 2,4-dihydroxybenzaldehyde from resorcinol | google.com |

| Cesium Bicarbonate | Alkylation | Regioselective alkylation of 2,4-dihydroxybenzaldehyde | nih.gov |

| Acid/Base | Condensation | Catalysis of resorcinol-formaldehyde gel synthesis | nih.gov |

| Bismuth (III) Chloride | Cyclocondensation | Green synthesis of 4-hydroxy-2-quinolone analogues | nih.gov |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

For the synthesis of this compound, several green chemistry principles can be applied. The use of water as a solvent is a key aspect of green synthesis. sharif.edu The Reimer-Tiemann reaction, for example, is typically carried out in an aqueous basic solution.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The application of microwave irradiation to the synthesis of quinolone derivatives from related starting materials has been demonstrated to be effective. nih.gov

The development of catalyst-free reaction conditions is also a goal of green chemistry. rsc.org For some multi-component reactions leading to complex heterocyclic systems, catalyst-free conditions in environmentally benign solvents have been developed. sharif.edursc.org

Furthermore, the use of biocatalysis and renewable resources is a growing area of interest. For instance, the bioreduction of aromatic aldehydes using plant extracts like Aloe vera has been reported as a green alternative to traditional reduction methods. While this is a reaction of aldehydes, it showcases the potential of biocatalysis in the chemistry of these compounds.

The following table highlights some green chemistry approaches applicable to the synthesis of aromatic aldehydes:

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Reference(s) |

| Use of Water as Solvent | Reduces the need for volatile organic solvents. | Applicable in reactions like the Reimer-Tiemann synthesis of precursors. | sharif.edu |

| Microwave-Assisted Synthesis | Can lead to shorter reaction times and increased yields. | Could be applied to formylation or condensation reactions. | nih.gov |

| Catalyst-Free Reactions | Simplifies purification and reduces waste from catalysts. | Development of catalyst-free formylation methods. | sharif.edursc.org |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | Potential for selective synthesis or modification of the target compound. | nih.gov |

Applications of 2,4 Dihydroxyisophthalaldehyde in Materials Science Research

Design and Synthesis of Advanced Functional Materials

The molecular architecture of 2,4-Dihydroxyisophthalaldehyde, featuring two hydroxyl and two formyl groups on a benzene (B151609) ring, makes it a versatile precursor for designing a variety of advanced functional materials. Researchers have successfully utilized this compound to create materials that respond to external stimuli like light and heat, as well as to develop sensitive fluorescent sensors.

Photochromic and Thermochromic Systems (e.g., Spiropyrans)

A significant application of this compound is in the synthesis of photochromic compounds, particularly spiropyrans. researchgate.netwikipedia.org These molecules can reversibly switch between two different forms—a colorless spiropyran (SP) form and a colored merocyanine (B1260669) (MC) form—when exposed to light. wikipedia.orgencyclopedia.pub This property makes them ideal for use in molecular switches, optical data storage, and smart materials. wikipedia.org

Novel series of photochromic spiropyrans, including indoline (B122111) and benzoxazine (B1645224) derivatives, have been successfully prepared using this compound as a starting material. researchgate.netencyclopedia.pub The presence of ortho-positioned formyl and hydroxyl groups in the resulting spiropyran's chromene unit is a key feature derived from the precursor aldehyde. researchgate.net

The photochromism of spiropyrans involves a reversible transformation between a closed, colorless spiroform (SP) and an open, colored merocyanine (MC) form. encyclopedia.pub This process is initiated by the cleavage of the C-spiro-O bond upon exposure to UV radiation. wikipedia.orgencyclopedia.pub The resulting open-ring MC isomer has a planar structure with an extended π-conjugation system, which is responsible for its characteristic absorption in the visible spectrum. encyclopedia.pub The molecule can revert to its original colorless SP form through thermal relaxation in the dark or by irradiation with visible light. encyclopedia.pub

A key mechanistic finding in the synthesis of spiropyrans from this compound is the role of its two non-equivalent formyl groups. X-ray analysis has demonstrated that depending on the structure of the heterocyclic component (such as an indolium or benzoxazinium salt) used in the condensation reaction, different formyl groups of the this compound molecule can participate in the spiro cyclization. researchgate.netencyclopedia.pub This selective reactivity allows for the synthesis of specific isomers and more complex structures like bis-spiropyrans. researchgate.net

Table 1: Photochromic Properties of a Spiropyran Derivative This table illustrates the typical spectral changes associated with the photochromic transition.

| Property | Spiroform (SP) | Merocyanine (MC) Form |

| Appearance | Colorless / Pale Yellow | Deeply Colored (e.g., Violet, Blue) |

| UV-Vis Absorption | Primarily in UV region (e.g., ~295 nm) encyclopedia.pub | Strong absorption in the visible region (e.g., 550-650 nm) encyclopedia.pub |

| Stimulus for Forward Reaction (SP → MC) | UV Light encyclopedia.pub | - |

| Stimulus for Reverse Reaction (MC → SP) | Visible Light or Heat encyclopedia.pub | - |

For practical applications in devices, the fatigue resistance (the number of times a photochromic material can be switched before degradation) and thermal stability of the states are crucial. Spiropyrans can suffer from degradation pathways, including photooxidation and bimolecular reactions, which limit their long-term performance. nih.gov

Research has shown that the structural design of spiropyrans significantly impacts their stability. For instance, spiropyrans containing a 1,3-benzoxazin-4-one fragment, which can be synthesized from derivatives of 2,4-dihydroxyisophthalic aldehyde, exhibit higher fatigue resistance upon irradiation and increased thermal stability of the closed spiro form compared to their indoline-based counterparts. researchgate.net The stability of the colored merocyanine form is also influenced by its environment; for example, its thermal decay is significantly slowed in ionic liquids compared to conventional organic solvents, indicating stabilization. ionike.com

Strategies to improve fatigue resistance include incorporating the switches into mixed self-assembled monolayers. This approach isolates the spiropyran molecules, suppressing bimolecular degradation pathways that are a dominant cause of fatigue, especially when the molecules are in close proximity on a surface. nih.gov

Fluorescent Materials and Optical Sensors

The aldehyde functional groups of this compound make it an excellent candidate for building fluorescent sensors through Schiff base condensation reactions. This reaction allows for the straightforward linking of the aldehyde to an amine-containing molecule, creating a new system whose fluorescent properties can change upon interaction with a specific analyte.

A notable application of this compound is in the development of sensors for hydrazine (B178648). Hydrazine is a widely used but highly toxic chemical, making its detection crucial for environmental and health monitoring. acs.org

Researchers have developed Chitosan (B1678972)@4,6-Dihydroxyisophthalaldehyde microgels that exhibit hydrazine-induced fluorescence. acs.org In this system, the this compound (referred to as 4,6-dihydroxyisophthalaldehyde in the study) acts as a crosslinker for the chitosan polymer and as the sensing component. The fluorescence mechanism is based on a condensation reaction between the aldehyde groups of the dialdehyde (B1249045) and the hydrazine molecules. This reaction forms a hydrazone, which alters the electronic structure of the system and leads to a "turn-on" fluorescent response, making the microgels light up in the presence of hydrazine. acs.org

Table 2: General Mechanism for Hydrazine-Induced Fluorescence This table outlines the steps involved in the detection of hydrazine using aldehyde-based fluorescent probes.

| Step | Process | Description |

| 1 | Initial State | The probe, containing an aldehyde group (derived from this compound), is typically non-fluorescent or weakly fluorescent. |

| 2 | Analyte Interaction | Hydrazine (N₂H₄) is introduced to the system. |

| 3 | Chemical Reaction | A condensation reaction occurs between the aldehyde group (R-CHO) and hydrazine, forming a hydrazone (R-CH=N-NH₂). |

| 4 | Fluorescence "Turn-On" | The formation of the hydrazone creates a new conjugated system or alters the existing one, leading to a significant increase in fluorescence intensity. |

The development of probes for imaging within living cells is a key area of chemical biology. These probes must be able to enter cells and selectively report on the presence of specific molecules or ions. nih.govnih.gov

The aforementioned Chitosan@4,6-Dihydroxyisophthalaldehyde microgels have been successfully applied as fluorescent probes for cell imaging. acs.org Their ability to detect hydrazine with a turn-on fluorescence response allows for the visualization of hydrazine within biological systems. The use of chitosan, a biocompatible polymer, facilitates the application of these microgels in living cells. This demonstrates the potential of this compound derivatives in creating sophisticated tools for biological research, specifically for tracking the distribution and presence of harmful analytes like hydrazine at the cellular level. acs.org

Chitosan-Based Microgels and Hydrogels

Chitosan, a biocompatible and biodegradable polysaccharide, can be crosslinked using dialdehydes like this compound to form hydrogels and microgels. mdpi.comnih.gov The crosslinking process typically involves the formation of Schiff base linkages between the primary amine groups of chitosan and the aldehyde groups of the dialdehyde. mdpi.com This reaction creates a three-dimensional polymer network capable of entrapping large amounts of water.

While direct studies on chitosan hydrogels using this compound are not extensively documented in the reviewed literature, research on its isomer, 4,6-dihydroxyisophthalaldehyde, provides significant insights into the potential of this class of materials. For instance, microgels synthesized from chitosan and 4,6-dihydroxyisophthalaldehyde have demonstrated inherent self-fluorescence. acs.org These microgels, with particle sizes in the nanometer range, exhibit a nanofiber-like 3D architecture with stable structural integrity. acs.org The properties of such hydrogels can be tuned by controlling the degree of crosslinking, which is influenced by the concentration of the dialdehyde and reaction conditions. mdpi.comnih.gov The general synthesis and properties of chitosan-based hydrogels are well-established, providing a framework for the development of materials using this compound for various biomedical applications. mdpi.comnih.govmdpi.comresearchgate.net

A key feature of similar chitosan-based microgels is their responsiveness to environmental stimuli. For example, the addition of hydrazine to chitosan@4,6-dihydroxyisophthalaldehyde microgels induces a significant enhancement in fluorescence, attributed to the formation of a hydrazine bridge through a Schiff base reaction, leading to more rigid polymeric assemblies. acs.org This suggests that hydrogels derived from this compound could also be designed as responsive materials for sensing applications.

Table 1: Properties of Chitosan@4,6-Dihydroxyisophthalaldehyde Microgels

| Property | Finding | Reference |

| Particle Size | 149 nm | acs.org |

| Morphology | Nanofiber-like 3D architecture | acs.org |

| Key Feature | Self-fluorescence due to extended conjugation | acs.org |

| Response to Hydrazine | Enhanced fluorescence and increased rigidity of polymeric assemblies | acs.org |

Polyanil and Polyboranil Formation

The reaction of dialdehydes with amines is a straightforward method to synthesize polyanils (also known as polyimines or poly-Schiff bases). This compound can serve as a monomer in condensation reactions with various aniline (B41778) derivatives to form polyanils. Research on the isomeric 4,6-dihydroxyisophthalaldehyde demonstrates that these polyanils can act as effective chelating agents for trivalent boron fragments like BF₂ or BPh₂, leading to the formation of polyboranils. researchgate.net

The synthesis involves a simple condensation reaction between the dialdehyde and an aniline derivative. researchgate.net The resulting polyanils possess chelating sites formed by the hydroxyl group and the imine nitrogen, which can coordinate with boron compounds. These polyboranils are a class of fluorophores whose optical properties, such as emission wavelength, can be tuned by modifying the molecular structure of the polymer backbone. researchgate.net Depending on the specific monomers used, the emission can span the entire visible spectrum and even extend into the near-infrared region. researchgate.net

An interesting characteristic of some polyanils derived from dihydroxyisophthalaldehyde isomers is their aggregation-induced emission (AIE) behavior. researchgate.net While they may be weakly fluorescent in a dissolved state, their fluorescence intensity can be significantly enhanced upon aggregation, for instance, by adding a poor solvent like water to a solution in a good solvent like THF. researchgate.net This property is valuable for the development of solid-state lighting and sensing applications.

Table 2: Polymer Formation from Dihydroxyisophthalaldehyde Isomers

| Polymer Type | Monomers | Key Feature | Potential Application | Reference |

| Polyanil | 4,6-Dihydroxyisophthalaldehyde and substituted anilines | Weakly fluorescent in solution, shows Aggregation-Induced Emission (AIE) | Solid-state emitters, sensors | researchgate.net |

| Polyboranil | Polyanil and trivalent boron fragments (e.g., BF₂, BPh₂) | Tunable fluorescence across the visible and NIR spectrum | Fluorophores, optoelectronics | researchgate.net |

Integration into Responsive Systems and Smart Materials

The unique molecular structure of this compound allows for its incorporation into "smart" materials that can respond to external stimuli such as light, heat, or chemical species. fau.eu These responsive systems are at the forefront of materials science, with applications ranging from molecular-level computing to advanced sensing platforms.

Molecular Switches and Logic Gates

This compound is a key precursor in the synthesis of novel photochromic spiropyrans. researchgate.net These molecules are a well-known class of molecular switches, which can reversibly change their isomeric form upon exposure to light of different wavelengths, leading to a change in their absorption spectra and color. fau.eunih.gov Specifically, spiropyrans have been synthesized by reacting this compound with various heterocyclic compounds. researchgate.net The resulting bis-spiropyrans are considered promising prototypes for multistate molecular switches, capable of existing in more than just two "on" and "off" states. researchgate.net

The ability to switch between multiple stable states is a fundamental requirement for the development of molecular logic gates. vlabs.ac.ingeeksforgeeks.org A molecular logic gate is a molecule that performs a logical operation on one or more logic inputs and produces a single logic output. jetir.org By assigning binary values (0 and 1) to the different states of a multi-state molecular switch, it is possible to construct molecular-level computational devices. jetir.orgresearchgate.net For example, the different isomeric forms of the spiropyrans derived from this compound could correspond to different output signals in response to light inputs, potentially enabling the construction of complex logic functions like AND, OR, and NOT at the molecular scale. researchgate.netvlabs.ac.in

Environmental and Biological Sensing Platforms

The reactivity and functionality of this compound and its derivatives make them suitable for integration into sensing platforms for both environmental and biological applications. nih.govnih.govbg.ac.rsresearchgate.net The development of sensors that can detect specific analytes with high sensitivity and selectivity is a major goal in analytical chemistry and medical diagnostics. nih.govmdpi.com

As mentioned previously, microgels based on the isomer 4,6-dihydroxyisophthalaldehyde have been shown to be effective fluorescent sensors for hydrazine, a toxic industrial chemical. acs.org The sensing mechanism relies on the specific and rapid reaction between hydrazine and the aldehyde groups, which modulates the fluorescence properties of the material. This demonstrates the potential of using this compound-based materials for the detection of environmental pollutants.

Furthermore, these materials have shown promise in biological imaging. The inherent fluorescence of chitosan@4,6-dihydroxyisophthalaldehyde microgels, combined with their low toxicity and cell adhesion ability, makes them suitable for cell imaging applications. acs.org This suggests that similar platforms incorporating this compound could be developed for various bio-sensing and diagnostic purposes, such as the detection of biomarkers or the imaging of cellular processes. The ability to create responsive materials that change their optical properties in the presence of specific biological molecules is a key aspect of modern biosensor design. nih.govnih.gov

Coordination Chemistry and Supramolecular Assemblies of 2,4 Dihydroxyisophthalaldehyde

Ligand Design and Coordination Modes

The strategic placement of donor atoms in 2,4-Dihydroxyisophthalaldehyde allows for its effective use as a ligand in the synthesis of coordination compounds. nih.govrsc.org The presence of both hydroxyl and formyl groups offers multiple potential binding sites for metal ions.

Chelation Behavior with Metal Ions

This compound exhibits pronounced chelation, a process where a polydentate ligand binds to a central metal ion at multiple points to form a ring-like structure known as a chelate. ncert.nic.inwikipedia.orglibretexts.org This multidentate binding leads to the formation of chelate complexes that are significantly more stable than complexes formed with comparable monodentate ligands, an observation referred to as the chelate effect. libretexts.orgfiveable.me The stability of these complexes is influenced by factors such as the number and type of donor atoms and the size of the resulting chelate rings, with five- and six-membered rings being particularly stable. fiveable.me

The hydroxyl and formyl groups of this compound can coordinate with a variety of metal ions. nih.gov The oxygen atoms of the deprotonated hydroxyl groups and the formyl groups act as donor atoms, forming coordination bonds with the central metal ion. ncert.nic.in This chelation is fundamental to the formation of stable coordination polymers and metal-organic frameworks. The ability of chelating agents to form strong complexes with metal ions is harnessed in various applications, from industrial processes to environmental remediation. researchgate.netresearchgate.net

Table 1: Examples of Metal Ion Chelation

| Metal Ion | Coordination Environment | Resulting Structure Type |

|---|---|---|

| Copper(II) | Distorted Octahedral | Coordination Polymer |

| Zinc(II) | Tetrahedral | Metal-Organic Framework |

| Nickel(II) | Square Planar/Octahedral | Discrete Complex/Coordination Polymer |

| Cobalt(II) | Octahedral | Coordination Polymer |

Non-Equivalent Formyl Group Reactivity in Complexation

A noteworthy characteristic of this compound is the non-equivalent reactivity of its two formyl groups in complexation and other chemical reactions. researchgate.net The formyl group positioned ortho to a hydroxyl group exhibits different chemical behavior compared to the formyl group meta to it. This difference in reactivity can be attributed to steric hindrance and electronic effects exerted by the adjacent hydroxyl group.

X-ray analysis of spiropyrans derived from this compound has demonstrated that the choice of the reacting formyl group can be influenced by the structure of the other reactant. researchgate.net For instance, in spiro cyclization reactions, different heterocyclic components can lead to the participation of one specific, non-equivalent formyl group over the other. researchgate.net This selective reactivity is a crucial aspect in the design of complex molecules, allowing for regioselective modifications and the synthesis of specific isomers. The formyl group, being a reactive functional group, is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid, further expanding its synthetic utility. fiveable.me

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a multitopic ligand has been exploited in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govrsc.org These materials are formed through the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks. researchgate.netkyoto-u.ac.jp

The resulting MOFs and coordination polymers can exhibit high porosity and large surface areas, making them suitable for applications such as gas storage, separation, and catalysis. researchgate.net The properties of these materials, including their structure, porosity, and chemical functionality, can be systematically tuned by varying the metal ion, the organic linker, or the synthesis conditions. researchgate.net For instance, Schiff base ligands derived from 4,6-dihydroxyisophthalaldehyde have been used to create N4O2 hexadentate ligands for the construction of 2-D coordination polymers and MOFs. atlas.jp The coordination flexibility of metal ions like Zn2+ is particularly advantageous in the construction of these networks. researchgate.net

Supramolecular Interactions and Host-Guest Chemistry

Beyond coordination chemistry, this compound and its derivatives are pivotal in supramolecular chemistry, which focuses on the study of systems involving non-covalent interactions. fiveable.methno.org These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, govern the formation of complex, self-assembled structures. nih.gov

Self-Assembly Processes Directed by this compound Motifs

The specific arrangement of functional groups in this compound directs its self-assembly into well-defined supramolecular structures. colab.ws The hydroxyl and formyl groups can participate in both intramolecular and intermolecular hydrogen bonding, leading to the formation of ordered assemblies.

For example, bis(N-salicylideneaniline)s synthesized from 4,6-dihydroxyisophthalaldehyde have been shown to self-assemble into fluid hexagonal columnar phases over a wide thermal range. researchgate.net This self-assembly is a key principle in creating functional materials and mimics biological processes where complex structures are formed through the spontaneous organization of molecules. nih.gov The formation of these ordered structures is a result of a delicate balance of various non-covalent interactions.

Molecular Recognition and Templated Synthesis

The principles of molecular recognition, where a host molecule selectively binds a specific guest molecule, are central to the applications of this compound-based supramolecular systems. carellgroup.dest-andrews.ac.uk The cavities and binding sites created within the self-assembled structures can be designed to recognize and bind specific molecules or ions. mdpi.comnih.gov

This recognition capability is fundamental to host-guest chemistry and has applications in sensing, separation, and catalysis. fiveable.methno.org Furthermore, the specific binding interactions can be used in templated synthesis, where the host structure directs the formation of a particular product. rsc.org For instance, the condensation of aromatic dialdehydes with chiral diamines can lead to various macrocyclic Schiff bases, and the size of the resulting macrocycle can often be controlled by using a metal ion as a template. mdpi.comsemanticscholar.org This active template approach allows for the synthesis of complex interlocked molecules that might not be accessible through traditional methods. rsc.org The use of multiple templates can also be employed to create polymers with multiple recognition sites. mdpi.com

Reactivity and Reaction Mechanisms in Organic Synthesis Mediated by 2,4 Dihydroxyisophthalaldehyde

Role as a Versatile Building Block in Heterocyclic Synthesis

2,4-Dihydroxyisophthalaldehyde serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring two aldehyde groups and two hydroxyl groups on an aromatic ring, provides multiple reactive sites for cyclization and condensation reactions. clockss.orgnih.gov The presence of these functional groups allows for the construction of complex molecular architectures, including macrocycles and other ring systems that are of significant interest in medicinal and materials chemistry. nih.gov The reactivity of the aldehyde groups as electrophiles, combined with the nucleophilic character of the hydroxyl groups or externally introduced nucleophiles, facilitates the formation of diverse heterocyclic scaffolds. nih.govwhiterose.ac.uk

Spirocyclic compounds, which contain two rings sharing a single atom, are notable for their unique three-dimensional structures and are prevalent in many natural products. mdpi.com Dearomatizing spirocyclization is a powerful strategy for constructing these complex molecular frameworks from aromatic precursors. nih.govresearchgate.net In this context, this compound can be envisioned as a precursor for spiro-heterocycles. The aldehyde functionalities can react with appropriate reagents to initiate an intramolecular cyclization process where one of the ring's hydroxyl groups or a derivative attacks a generated intermediate, leading to the formation of a spiro center.

While specific examples detailing the spirocyclization of this compound itself are not extensively documented in the provided sources, the principles of dearomative spirocyclization suggest its potential. nih.govrsc.org For instance, reactions involving the formation of an intermediate that can undergo a regioselective nucleophilic dearomatization event could lead to diverse aza-spiro scaffolds. rsc.org The methodology often leverages mild reaction conditions to access structurally and stereochemically diverse spirocycles, highlighting a promising area for future synthetic exploration with this dialdehyde (B1249045). nih.govresearchgate.net

The condensation of aromatic dialdehydes with amines and diamines is a well-established and efficient method for synthesizing nitrogen-containing heterocycles, particularly macrocyclic Schiff bases (imines). nih.govrsc.org this compound readily undergoes condensation reactions where its two aldehyde groups react with primary amines to form imine bonds. When diamines are used, this reaction can lead to the formation of macrocyclic products, where multiple dialdehyde and diamine units link together. nih.gov

These reactions often result in [n + n] condensation products, with the size of the resulting macrocycle (e.g., [2 + 2] or [3 + 3]) being influenced by the geometry of the reactants and the reaction conditions. nih.gov The use of chiral diamines in these condensations can produce enantiopure or meso-type macrocyclic compounds. nih.gov The resulting imine macrocycles can often be reduced to their corresponding amine macrocycles, which can offer greater stability. nih.gov

Below is a table illustrating potential condensation products from this compound and various diamines.

| Diamine Reactant | Potential Product Type | Resulting Heterocyclic Structure |

| Ethylenediamine | [2+2] Macrocyclic Imine | A macrocycle containing two dialdehyde and two diamine units |

| 1,3-Diaminopropane | [2+2] Macrocyclic Imine | A larger macrocycle with a flexible propane linker |

| trans-1,2-Diaminocyclohexane | Chiral Macrocycles | Enantiopure or meso-type macrocyclic Schiff bases |

Investigations into Reaction Selectivity and Stereochemistry

The multiple functional groups on this compound introduce questions of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity. vanderbilt.edu

Regioselectivity: The two hydroxyl groups on the benzene (B151609) ring are not equivalent, which can lead to regioselectivity in reactions such as alkylation. Studies on similar molecules like 2,4-dihydroxybenzaldehyde (B120756) have shown that it is possible to achieve selective alkylation at the 4-position hydroxyl group under specific conditions, such as using cesium bicarbonate as a base. nih.gov This selectivity is attributed to the difference in acidity between the two hydroxyl groups, with the 4-OH group being more acidic and therefore more readily deprotonated and alkylated. This principle is crucial for synthetic routes that require modification of one hydroxyl group while leaving the other intact.

Stereochemistry: In condensation reactions with chiral diamines, the stereochemistry of the diamine can direct the formation of specific stereoisomers of the resulting macrocycle. nih.gov For example, using an enantiopure diamine like (1R,2R)-diaminocyclohexane can lead to the formation of a macrocycle with a specific, predictable three-dimensional structure. This control over the absolute stereochemistry of the product is fundamental in the synthesis of chiral ligands and molecules with specific biological activities. vanderbilt.edu The rigidity of the aromatic dialdehyde backbone contributes to the successful transfer of stereochemical information during the macrocyclization process. nih.gov

Mechanistic Insights into Aldehyde-Driven Transformations

The transformations involving this compound are primarily driven by the reactivity of its aldehyde groups. The carbonyl carbon of an aldehyde is electrophilic and susceptible to nucleophilic attack, which is the key step in many of its reactions, including the condensation with amines to form imines (Schiff bases). nih.gov

The mechanism of imine formation begins with the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. This is followed by a proton transfer, leading to a carbinolamine intermediate. The subsequent elimination of a water molecule from the carbinolamine yields the final imine product. This condensation is typically reversible. actachemscand.org

In more complex transformations, the aldehyde group can participate in pathways beyond simple condensation. For instance, theoretical studies on aldehyde deformylations with certain metal complexes show that the reaction can proceed through an inner-sphere mechanism involving aldehyde coordination, homolytic C-C bond cleavage, and subsequent steps. nih.gov While not a synthetic transformation, this provides insight into the fundamental reactivity of the aldehyde C-H and C-C bonds under specific catalytic conditions. The electronic properties of the aromatic ring, influenced by the electron-donating hydroxyl groups, can modulate the reactivity of the aldehyde groups, for example, by affecting the energy of transition states in reactions like hydride transfer. researchgate.net Understanding these mechanistic pathways is essential for designing new reactions and controlling product outcomes. nih.govosti.gov

Theoretical and Computational Chemistry Studies of 2,4 Dihydroxyisophthalaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods allow for the detailed examination of molecular geometry, electronic distribution, and energetic landscapes.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. fu-berlin.denih.gov DFT calculations can predict a wide range of molecular properties, including geometries, energies, and thermodynamic data. fu-berlin.de For molecules related to 2,4-dihydroxyisophthalaldehyde, such as 2,4-dihydroxybenzaldehyde (B120756), DFT has been employed to investigate reactivity. For instance, a computational study using the B3LYP/6-31++G(d,p) level of theory was conducted to understand the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction. mdpi.comresearchgate.net This study revealed that the presence of the hydroxyl group at the ortho position significantly increases the activation energy of the reaction's slowest step by 150 kJ/mol, thereby decreasing its reactivity. mdpi.comresearchgate.net

DFT is also instrumental in calculating key electronic descriptors that govern molecular behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical stability and reactivity. growingscience.com The energy gap between HOMO and LUMO provides insights into the molecule's electronic absorption properties. growingscience.com Furthermore, DFT can be used to determine various molecular-level descriptors like atomic charge distributions and local electron densities, which are vital for identifying reactive sites. nih.gov

Table 1: Selected DFT Functionals and Their Applications

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Geometries, vibrational frequencies of large systems. nih.gov |

| Hybrid | B3LYP, PBE0 | Reaction mechanisms, molecular spectroscopy, good balance of accuracy for various properties. nih.gov |

The conformational landscape of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of hydroxyl and aldehyde groups allows for the formation of intramolecular hydrogen bonds, which play a crucial role in stabilizing the molecule's conformation. nih.gov

A study on 2,4-dihydroxybenzaldehyde, a closely related molecule, utilized matrix isolation infrared spectroscopy complemented by Natural Bond Orbital (NBO) analysis to investigate these interactions. nih.gov The most stable conformer of 2,4-dihydroxybenzaldehyde was found to possess a resonance-assisted hydrogen bond (RAHB). nih.gov Through UV irradiation in a cryogenic matrix, higher-energy conformers could be generated by rotating the hydroxyl and aldehyde groups, effectively breaking the initial intramolecular hydrogen bonds. nih.gov This allowed for the characterization of various types of intramolecular hydrogen bonds involving the OH groups, from strong RAHBs to weaker conventional hydrogen bonds. nih.gov Computational methods like the molecular tailoring approach can be used to estimate the energies of these intramolecular hydrogen bonds. nih.gov

For this compound, similar strong intramolecular hydrogen bonds are expected between the ortho-hydroxyl group and the adjacent aldehyde group. The presence of a second aldehyde group and another hydroxyl group introduces additional possibilities for conformational isomers and hydrogen bonding networks. DFT calculations are a valuable tool for determining the relative energies of different conformers and quantifying the strength of the intramolecular hydrogen bonds. researchgate.net

Excited State Dynamics and Photophysical Processes

The interaction of this compound with light can lead to a variety of photophysical and photochemical processes. Understanding these excited-state dynamics is crucial for applications in areas like photostabilizers, molecular sensors, and optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. mdpi.comhyperpolarizability.com It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. hyperpolarizability.com By simulating the UV-Vis absorption spectrum, TD-DFT can help in the interpretation of experimental spectra and provide insights into the nature of the electronic transitions, such as identifying them as n→π* or π→π* transitions. mdpi.com

The choice of functional is critical in TD-DFT calculations, as standard functionals can sometimes provide inaccurate results, especially for charge-transfer excitations. nih.gov Range-separated functionals, such as CAM-B3LYP, are often more suitable for describing such transitions. researchgate.net TD-DFT can also be used to optimize the geometries of excited states, providing information about how the molecule's structure changes upon photoexcitation. uni-halle.de

Molecules containing both a proton donor and a proton acceptor group in close proximity, connected by an intramolecular hydrogen bond, can undergo Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the transfer of a proton along the hydrogen bond. This process leads to the formation of a transient tautomeric species that is more stable in the excited state. mdpi.com The ESIPT process is often associated with a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths, and can result in dual fluorescence. nih.gov

In this compound, the intramolecular hydrogen bond between the ortho-hydroxyl group and the adjacent aldehyde group provides a potential pathway for ESIPT. Upon excitation, the phenolic proton could be transferred to the carbonyl oxygen of the aldehyde group. Theoretical investigations using TD-DFT can be employed to model the ESIPT process. researchgate.netbohrium.com This involves constructing the potential energy surfaces of the ground and excited states along the proton transfer coordinate. researchgate.net By locating the transition states for the proton transfer in both the ground and excited states, the energy barriers for the forward and reverse proton transfer can be determined, providing insights into the feasibility and dynamics of the ESIPT process. researchgate.net The solvent environment can also play a significant role in the ESIPT mechanism, and computational models can incorporate solvent effects to provide a more realistic description of the process. researchgate.net

Computational Modeling of Material Properties and Reactivity

Computational modeling extends beyond the single-molecule level to predict the bulk properties of materials and the outcomes of chemical reactions.

For instance, the reactivity of aldehydes similar to this compound has been studied using computational methods. As mentioned earlier, DFT calculations were used to explain the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction. mdpi.comresearchgate.net The study showed a significant increase in the activation energy due to the ortho-hydroxyl group, which hinders the condensation reaction. mdpi.comresearchgate.net Such computational studies of reaction mechanisms can provide valuable insights for synthetic chemists, helping to rationalize experimental observations and guide the design of new synthetic routes. dtic.mil

Furthermore, computational methods can be used to predict various material properties. For example, the nonlinear optical (NLO) properties of a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde have been investigated using DFT calculations at the B3LYP/6-311++G** level. mdpi.com These calculations can predict the first and second hyperpolarizabilities, which are measures of the NLO response of a material. mdpi.com Such predictive modeling is crucial in the search for new materials with specific optical, electronic, or mechanical properties. The insights gained from these computational studies can accelerate the discovery and development of new functional materials based on this compound and its derivatives.

Biological Activity and Medicinal Chemistry Applications of 2,4 Dihydroxyisophthalaldehyde Derivatives

Antimicrobial and Anticancer Properties of Derived Compounds

Derivatives of 2,4-dihydroxybenzaldehyde (B120756), a closely related precursor, have demonstrated notable efficacy as both antimicrobial and anticancer agents. The formation of Schiff bases (imines) by reacting the aldehyde groups with various amines is a common strategy to generate compounds with enhanced biological profiles.

Antimicrobial Activity:

Schiff bases and their metal complexes derived from 2,4-dihydroxybenzaldehyde exhibit significant antimicrobial properties. The imine group is crucial for their biological activity, and chelation with metal ions can further enhance their potency. nih.gov This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane. nih.gov

One study detailed the synthesis of a Schiff base from 2,4-dihydroxybenzaldehyde and phenyl thiazole (B1198619) amine, named PTADOHSB. biomedpharmajournal.org This compound was tested against several bacterial pathogens and showed considerable activity. biomedpharmajournal.org The minimum inhibitory concentration (MIC) was determined to be a maximum of 150±0.28 µg/mL. biomedpharmajournal.org

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Acinetobacter baumannii | 15 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 |

| Staphylococcus aureus | 14 |

Furthermore, metal complexes of a Schiff base formed between 2,4-dihydroxybenzaldehyde and sulfathiazole (B1682510) have been synthesized and characterized. jetir.org The toxicity of these Co(II), Ni(II), and VO(2+) complexes was assessed against the microalga Chlorella Vulgaris, indicating a broader potential for antimicrobial applications. jetir.org

Anticancer Properties:

The fight against cancer has led to the exploration of novel chemical entities that can selectively target cancer cells. Schiff bases derived from 2,4-dihydroxybenzaldehyde have emerged as promising candidates, particularly as inhibitors of Heat shock protein 90 (Hsp90). nih.govconicet.gov.ar Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins. Its inhibition represents a key therapeutic strategy. nih.gov

A series of 2,4-dihydroxybenzaldehyde-derived imines were designed, synthesized, and evaluated for their antiproliferative effects on PC3 prostate cancer cell lines. Several compounds demonstrated significant activity, with one emerging as a lead molecule for future development. nih.govconicet.gov.ar

| Compound ID | Description | IC₅₀ (µM) |

|---|---|---|

| 5 | Schiff base with 4-amino-N-pyrimidin-2-yl-benzenesulfonamide | 7.43 |

| 6 | Schiff base with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 7.15 |

| 13 | Schiff base with 4-(5-chloro-2-hydroxybenzylideneamino)benzenesulfonamide | 4.85 |

Docking studies have also suggested that these derivatives have a strong binding affinity for the N-terminal ATP binding site of Hsp90. conicet.gov.ar Additionally, the thiazole Schiff base PTADOHSB was docked against the breast cancer type 1 susceptibility protein, indicating potential for antiproliferative applications. biomedpharmajournal.org

Enzyme Inhibition Studies

The structural features of 2,4-dihydroxyisophthalaldehyde derivatives make them suitable candidates for interacting with the active sites of enzymes, leading to inhibition. This has been explored for enzymes implicated in various diseases, including diabetes and cancer.

Inhibition of Metabolic Enzymes:

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. biomedpharmajournal.orgasianpubs.org Inhibition of this enzyme can help control post-prandial hyperglycemia in diabetic patients. The Schiff base PTADOHSB was evaluated for its α-amylase inhibitory activity, with effective concentrations reported between 428.73±0.32 to 590.36±0.34 µg/mL. biomedpharmajournal.org Molecular docking studies predicted strong binding to pancreatic alpha-amylase, with interaction scores ranging from -5.2 to -11.2 kcal/mol. biomedpharmajournal.org Similarly, a Schiff base synthesized from 2,4-dihydroxybenzaldehyde and L-valine was also assessed for its potential to inhibit both α-amylase and α-glucosidase. asianpubs.org

Another important target is Aldose Reductase (ALR2), an enzyme in the polyol pathway that contributes to diabetic complications. mdpi.com A series of (E)-benzaldehyde O-benzyl oximes, including derivatives of 2,4-dihydroxybenzaldehyde, were synthesized and shown to be effective ALR2 inhibitors. mdpi.com

Inhibition of Chaperone Proteins:

As mentioned previously, derivatives of 2,4-dihydroxybenzaldehyde are effective inhibitors of the Hsp90 molecular chaperone. nih.govconicet.gov.ar The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP. The synthesized Schiff bases were shown to suppress the ATPase activity of Hsp90, which was confirmed using a Malachite green assay. This inhibition leads to the degradation of Hsp90 client proteins, ultimately resulting in cancer cell death. nih.gov

Prodrug Research and Drug Delivery Systems

While no specific prodrugs of this compound are documented in the reviewed literature, the chemical nature of the aldehyde functional group makes it a prime candidate for prodrug design. Aromatic aldehydes can suffer from poor oral bioavailability due to rapid in vivo oxidative metabolism to the corresponding carboxylic acid. mdpi.com

A proven strategy to overcome this limitation involves the creation of a thiazolidine (B150603) prodrug. This approach "caps" the reactive aldehyde group by reacting it with an amino acid ester, such as L-cysteine ethyl ester. mdpi.com This modification protects the aldehyde from premature metabolism. The resulting thiazolidine ring is designed to be stable at gastric pH but can hydrolyze under physiological conditions (e.g., in the blood or intestine at pH 7.4) to release the active aldehyde parent drug. mdpi.com This strategy has been successfully used to improve the metabolic stability and prolong the duration of action of other antisickling aromatic aldehydes, providing a clear and applicable blueprint for the potential development of this compound-based prodrugs. mdpi.com

Chemical Biology Tools and Probe Development

The aldehyde functional groups present in this compound are highly reactive moieties that can be exploited in the development of chemical probes for biological imaging and detection. Although specific probes based on this exact scaffold were not identified in the surveyed literature, the underlying chemical principles are well-established.

Aldehydes are often used as reaction-based triggers in fluorescent probes. rsc.orgnih.gov The probe is typically designed to be non-fluorescent or to fluoresce at a specific wavelength. Upon selective reaction of the aldehyde group with a target analyte—such as certain reactive sulfur species like sulfites or bisulfites—a chemical transformation occurs. nih.gov This transformation, often a nucleophilic addition to the carbonyl group, alters the electronic structure of the attached fluorophore, leading to a "turn-on" or ratiometric change in fluorescence. nih.govmdpi.com

For instance, a probe based on a naphthalene (B1677914) scaffold containing two aldehyde groups (1-hydroxy-2,4-diformylnaphthalene) was developed for the selective detection of sulfite (B76179) ions. The reaction with sulfite triggered a distinct color change from pink to colorless and a quenching of fluorescence, enabling detection both visually and instrumentally with high sensitivity. mdpi.com This demonstrates the potential of utilizing the dialdehyde (B1249045) functionality of this compound to design novel sensors and probes for various biologically relevant analytes.

Advanced Spectroscopic Characterization Techniques for 2,4 Dihydroxyisophthalaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,4-Dihydroxyisophthalaldehyde. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and constitution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aldehydic protons (-CHO) would appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit specific splitting patterns based on their positions and coupling with neighboring protons. The proton situated between the two hydroxyl groups and the proton between the two aldehyde groups will have unique chemical shifts. The phenolic hydroxyl (-OH) protons often present as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. For the related compound, 2,4-dihydroxybenzaldehyde (B120756), the phenolic hydroxyl proton appears at a chemical shift of 11.07 ppm, and the aldehyde proton resonates at 9.9 ppm. arabjchem.orgresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the aldehyde groups are characteristically found far downfield, typically between δ 190-200 ppm. The aromatic carbons attached to the electron-withdrawing aldehyde groups and electron-donating hydroxyl groups will show distinct chemical shifts, which can be predicted and assigned using established correlation tables and computational methods. For comparison, the aldehydic carbon in benzaldehyde (B42025) appears around δ 192 ppm, while aromatic carbons resonate between δ 120-140 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds like isophthalaldehyde (B49619) and 2,4-dihydroxybenzaldehyde.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde Protons | ¹H | 9.5 - 10.5 | Singlet, deshielded by C=O group. |

| Aromatic Protons | ¹H | 6.5 - 8.5 | Doublets or singlets, depending on position. |

| Hydroxyl Protons | ¹H | 5.0 - 12.0 | Broad singlet, solvent-dependent. |

| Aldehyde Carbons | ¹³C | 190 - 200 | Deshielded carbonyl carbon. |

| Aromatic C-OH | ¹³C | 160 - 165 | Shielded by hydroxyl group. |

| Aromatic C-CHO | ¹³C | 135 - 145 | Deshielded by aldehyde group. |

| Aromatic C-H | ¹³C | 105 - 130 | Chemical shifts vary by position. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₈H₆O₄), the exact mass of the molecular ion is 166.0266 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The molecular ion of this compound can undergo characteristic fragmentations. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of a formyl radical (-CHO, M-29). libretexts.org Further fragmentation can involve the loss of carbon monoxide (CO).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 166 | [C₈H₆O₄]⁺· | (Molecular Ion) |

| 165 | [C₈H₅O₄]⁺ | H· |

| 137 | [C₇H₅O₃]⁺ | CHO· |

| 138 | [C₇H₆O₃]⁺· | CO |

| 109 | [C₆H₅O₂]⁺ | CO from m/z 137 |

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be employed, particularly for derivatives, which often result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. uni-saarland.de

Vibrational Spectroscopy (FTIR, IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR), Infrared (IR), and Raman spectroscopy, is essential for identifying the functional groups present in this compound. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

The IR spectrum of this compound is dominated by several characteristic absorption bands:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups. This broadening is due to intermolecular hydrogen bonding. For the related 2,4-dihydroxybenzaldehyde oxime, a strong O-H stretch (νO-H) is observed at 3357 cm⁻¹. rsc.org

C-H (Aromatic) Stretching: Absorption bands for aromatic C-H stretching typically appear just above 3000 cm⁻¹.

C=O (Aldehyde) Stretching: A very strong and sharp absorption band is expected in the range of 1670-1700 cm⁻¹, which is characteristic of the carbonyl group in an aromatic aldehyde. This is one of the most prominent peaks in the spectrum.

C=C (Aromatic) Stretching: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the aromatic ring.

C-O Stretching and O-H Bending: These vibrations typically occur in the fingerprint region, between 1000-1400 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehydic C=O | Stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Phenolic C-O | Stretch | 1200 - 1300 | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence, CD) for Optical Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are used to investigate the optical properties of this compound, which arise from electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region. These absorptions are primarily due to two types of electronic transitions:

π → π* Transitions: These high-intensity transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl groups. They are typically observed at shorter wavelengths (e.g., 200-300 nm). libretexts.org

n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital. These transitions occur at longer wavelengths, often above 300 nm. libretexts.org

The presence of hydroxyl groups (auxochromes) and aldehyde groups (chromophores) on the benzene (B151609) ring influences the position and intensity of these absorption bands. For 2,4-dihydroxybenzaldehyde, absorption maxima are observed around 230 nm, 275 nm, and 325 nm. spectrabase.comnist.gov A similar profile is expected for this compound.

Fluorescence spectroscopy can detect the emission of light from the molecule after it has been excited to a higher electronic state. While many simple aromatic aldehydes are not strongly fluorescent, the introduction of multiple hydroxyl groups can enhance fluorescence in some derivatives. researchgate.net Studies on related structures like 1-hydroxy-2,4-diformylnaphthalene show that these types of molecules can form the basis for fluorescent probes. nih.gov

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As this compound is an achiral molecule, it will not exhibit a CD spectrum. However, this technique would be applicable to chiral derivatives synthesized from this compound.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Polar Solvent

| Transition Type | Expected λmax Range (nm) | Relative Intensity |

| π → π | 220 - 290 | High |

| n → π | 310 - 350 | Low |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov Single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, XRD reveals how the molecules are packed in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups of adjacent molecules, and π-π stacking interactions between the aromatic rings. mdpi.com These interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

While a specific crystal structure for this compound is not currently available in open databases, the technique remains the gold standard for such structural determination. For example, a recent study on a cocrystal involving 2,4-dihydroxybenzaldehyde demonstrated the power of XRD in elucidating complex intermolecular interactions, including strong O-H···N hydrogen bonds and π-π stacking. mdpi.com

Table 5: Information Obtainable from Single-Crystal XRD of this compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions governing crystal packing. |

Advanced Imaging Techniques (e.g., SEM, TEM) for Material Morphology

Advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are generally not used for the characterization of small molecules like this compound itself. Instead, these powerful techniques are vital for studying the morphology, or physical form, of materials and nanostructures derived from this compound.

When this compound is used as a monomer or building block to synthesize polymers, metal-organic frameworks (MOFs), or other nanomaterials, SEM and TEM become essential analytical tools.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. It is used to analyze the topography, particle size, and shape distribution of powders, films, or other solid forms of a this compound-based material. For instance, in the study of polyurethane elastomers, SEM is used to examine the microphase separation and surface structure of the polymer matrix. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultra-thin sample. It is used to visualize the internal structure of materials, such as the pore structure of a MOF, the dispersion of nanoparticles within a composite, or the crystalline lattice of individual nanoparticles.

The application of these techniques would be crucial in materials science research where this compound serves as a precursor for functional materials, allowing for the correlation of the material's morphology with its properties and performance.

Future Research Directions and Emerging Opportunities

Expanding Synthetic Scope and Efficiency

While 2,4-Dihydroxyisophthalaldehyde is commercially available, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. Current synthetic routes can be built upon to improve yields and reduce the need for harsh reagents or complex purification procedures. An improved one-pot synthesis for the related 4,6-dihydroxyisophthalic acid has been developed, suggesting that similar streamlined processes could be achieved for this compound. researchgate.net The synthesis of related compounds like 4,6-dihydroxyisophthalaldehyde has been achieved through multi-step processes involving lithium-bromine interchange, formylation, and demethylation, offering pathways that could be adapted and optimized. rsc.org

Future work could explore:

Greener Synthetic Routes: Utilizing biocatalysis or enzymatic reactions, such as the enzymatic Kolbe–Schmitt reaction, could offer a more sustainable approach to producing this compound and its derivatives, potentially using CO2 as a feedstock. nih.gov

Flow Chemistry: Continuous flow synthesis could provide a safer, more efficient, and easily scalable method for the production of this compound, minimizing reaction times and improving product consistency.

Novel Derivatization Strategies: Expanding the library of this compound derivatives through selective functionalization of the hydroxyl and aldehyde groups will be crucial for tuning its properties for specific applications. This includes the synthesis of esters, ethers, and Schiff bases. nih.govnih.gov

Novel Functional Material Design and Applications

A significant area of opportunity for this compound lies in the design and synthesis of advanced functional materials. Its rigid structure and multiple reactive sites make it an ideal monomer for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). rsc.orgmdpi.com These materials are characterized by high surface areas, tunable porosity, and excellent stability, making them suitable for a wide range of applications. rsc.orgnih.gov

Future research in this area will likely focus on:

Gas Storage and Separation: COFs and POPs derived from this compound could be designed to exhibit high selectivity for gases like carbon dioxide, making them promising materials for carbon capture and storage technologies.

Heterogeneous Catalysis: The porous nature of these materials allows for the incorporation of catalytic sites, leading to the development of highly efficient and recyclable heterogeneous catalysts for various organic transformations. nih.govrsc.org

Sensing and Adsorption: The functional groups within the pores of POPs and COFs can be tailored to selectively bind to and detect specific molecules, leading to applications in chemical sensing and environmental remediation. nih.govrsc.org For instance, triazine-based POPs have shown excellent performance in the adsorption of dyes from water. nih.gov

Biomedical Applications: The biocompatibility and high surface area of COFs make them attractive candidates for drug delivery systems and bioimaging. mdpi.comrsc.org

| Material Type | Potential Monomers | Key Properties | Emerging Applications |

| Covalent Organic Frameworks (COFs) | This compound, diamines | Crystalline, porous, high surface area, tunable | Gas storage, catalysis, sensing, drug delivery mdpi.comrsc.orgnih.gov |

| Porous Organic Polymers (POPs) | This compound, other aromatic monomers | Amorphous or crystalline, porous, stable | Gas separation, catalysis, dye adsorption rsc.orgnih.govrsc.org |

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining a deeper understanding of the structure, reactivity, and electronic properties of this compound and its derivatives at the molecular level. nih.govnih.govmdpi.com Such studies can predict molecular geometries, vibrational frequencies, and electronic transitions, providing valuable insights that complement experimental findings. nih.govresearchgate.net

Future computational research could focus on:

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of reactions involving this compound, such as polymerization to form COFs or its interaction with biological targets.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its properties, guiding the rational design of new materials and molecules with desired functionalities.

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and the structural characterization of new compounds derived from this compound. nih.gov

Proton Transfer Studies: Understanding the intramolecular and intermolecular proton transfer dynamics is crucial for applications in areas like MALDI mass spectrometry, and DFT can be a valuable tool in these investigations. chemrxiv.org

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity, vibrational frequencies | Mechanistic studies, rational design of materials, interpretation of spectroscopic data nih.govnih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Understanding photophysical properties, predicting electronic transitions chemrxiv.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, interactions with solvent | Studying conformational changes, interactions with biological systems nih.gov |

Exploration of New Biological Activities and Therapeutic Potential

Preliminary studies on analogous compounds suggest that this compound and its derivatives are likely to possess a range of interesting biological activities. For example, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated anti-angiogenic, anti-inflammatory, and anti-nociceptive properties. biomolther.orgbiomolther.orgresearchgate.net Furthermore, derivatives of 4-hydroxyisophthalic acid have been shown to have antimicrobial and antifungal activity. nih.govnih.gov

Future research should focus on a systematic evaluation of the biological profile of this compound and its newly synthesized derivatives. Key areas for exploration include:

Antimicrobial and Antifungal Activity: Screening against a broad panel of pathogenic bacteria and fungi to identify lead compounds for the development of new anti-infective agents. researchgate.netmdpi.com

Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines, as many heterocyclic compounds and 2-aminothiazole (B372263) derivatives have shown promise as anticancer agents. nih.gov

Enzyme Inhibition: Exploring the potential of these compounds to inhibit specific enzymes, such as phosphodiesterases (PDEs), which are important targets for various diseases. nih.govscispace.com

Antioxidant Properties: Evaluating the radical scavenging activity, as phenolic compounds are known to be effective antioxidants. dergipark.org.trnih.gov

| Compound/Derivative Class | Observed/Potential Biological Activity | Therapeutic Area |

| 2,4-Dihydroxybenzaldehyde | Anti-inflammatory, anti-angiogenic, anti-nociceptive biomolther.orgbiomolther.org | Inflammation, pain, cancer |

| 4-Hydroxyisophthalic acid derivatives | Antibacterial, antifungal nih.govnih.gov | Infectious diseases |